6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole
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Overview
Description
6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole is a heterocyclic compound that features an imidazole ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of diphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by cyclization with an appropriate oxazole precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.
Scientific Research Applications
6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazole: Another related compound with a thiazole ring.
Uniqueness
6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole is unique due to the presence of two phenyl groups and the fusion of an imidazole ring with an oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
34792-37-5 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6,6-diphenyl-3,5-dihydro-2H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C17H16N2O/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-19-11-12-20-16(19)18-17/h1-10H,11-13H2 |
InChI Key |
POELGXJTPOOSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(CN21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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